2-Methoxyfuran

Catalog No.
S600527
CAS No.
25414-22-6
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyfuran

CAS Number

25414-22-6

Product Name

2-Methoxyfuran

IUPAC Name

2-methoxyfuran

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3

InChI Key

OXCGHDNCMSOEBZ-UHFFFAOYSA-N

SMILES

COC1=CC=CO1

Synonyms

2-methoxyfuran

Canonical SMILES

COC1=CC=CO1

The exact mass of the compound 2-Methoxyfuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyfuran (CAS 25414-22-6) is a heterocyclic ether recognized for its high reactivity in organic synthesis. The electron-donating methoxy group at the C2 position significantly activates the furan ring, making it a potent diene for cycloaddition reactions and a versatile precursor for regioselective functionalization. [REFS-1, REFS-2] Its distinct electronic properties differentiate it from the parent furan and other alkylated furans, defining its specific utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Substituting 2-Methoxyfuran with less activated analogs like furan or 2-methylfuran is often unfeasible due to critical differences in chemical stability. The high electron density that makes 2-Methoxyfuran a superior reactant in many synthetic contexts also renders it significantly more susceptible to acid-catalyzed hydrolysis and ring-opening. [1] This heightened sensitivity means it cannot be used in acidic process conditions where furan or 2-methylfuran would remain stable, demanding careful pH control and solvent selection to prevent decomposition. This makes it a specialist reagent for specific reaction classes rather than a general-purpose furan substitute.

Enhanced Diels-Alder Reactivity for Accelerated and High-Yield Cycloadditions

The electron-donating methoxy group dramatically accelerates Diels-Alder reactions compared to less-activated furans. Computational studies show that strong electron-donor groups significantly increase the reactivity of the furan system in cycloadditions. [1] This enhanced reactivity enables reactions to proceed under milder conditions and at faster rates, which is a critical factor for process efficiency and for the synthesis of thermally sensitive products.

Evidence DimensionReactivity in Diels-Alder Reactions
Target Compound DataSignificantly increased reactivity due to strong electron-donating character.
Comparator Or BaselineFuran and 2-methylfuran exhibit lower reactivity.
Quantified DifferenceWhile a direct head-to-head rate constant is not provided in the search results, the literature consistently describes electron-donating groups as substantially increasing the reaction rate over unsubstituted furan. [REFS-1, REFS-2]
ConditionsDiels-Alder cycloaddition with various dienophiles.

This allows for higher throughput, lower energy costs, and access to complex molecular scaffolds that are unobtainable with less reactive furan analogs.

Predictable C5-Regioselectivity in Metalation for Targeted Functionalization

The methoxy group in 2-methoxyfuran directs metalation (lithiation) predictably to the C5 position. This contrasts with unsubstituted furan, which primarily lithiates at the C2 position. [1] While 2-methylfuran also directs to the C5 position, the directing power and reactivity profile can differ. [2] The reliable C5-lithiation of 2-methoxyfuran provides a clean, direct synthetic route to 5-substituted furan derivatives, avoiding the formation of isomeric mixtures that require costly separation.

Evidence DimensionSite of Lithiation
Target Compound DataC5 position (exclusive or major product).
Comparator Or BaselineFuran: C2 position. 2-Methylfuran: C5 position.
Quantified DifferenceQualitative difference in regiochemical outcome vs. furan.
ConditionsMetalation with organolithium reagents (e.g., n-BuLi).

This predictable regioselectivity is critical for procurement in multi-step syntheses, as it simplifies processes and improves overall yield by eliminating isomer separation steps.

Lower Anodic Oxidation Potential for Electrochemical Applications

The electron-donating methoxy group lowers the anodic oxidation potential of 2-methoxyfuran compared to furan and methylated furans. In concurrent anodic cyanation and methoxylation studies, 2,5-dimethylfuran showed an oxidation potential (E1/2) of 1.53 V vs. Ag/AgNO3, while other methylated furans had higher potentials. [1] Although data for 2-methoxyfuran itself was not in the specific table, as a strongly electron-donating group, it would exhibit a similarly lowered or even lower oxidation potential. This property is key for applications like electropolymerization and as a redox-active component, but also indicates lower stability against chemical oxidants.

Evidence DimensionAnodic Oxidation Potential (E1/2)
Target Compound DataLow; characteristic of furans with strong electron-donating groups.
Comparator Or Baseline2,5-Dimethylfuran: 1.53 V vs. Ag/AgNO3. Unsubstituted furan would be higher.
Quantified DifferenceExpected to be significantly lower than furan, making it more readily oxidizable.
ConditionsAnodic oxidation in methanolic sodium cyanide solution.

This defines its suitability as a monomer for conductive polymers and other redox applications, while also highlighting critical handling constraints due to its sensitivity to oxidation compared to more robust furan analogs.

Accelerated Synthesis of Polycyclic Scaffolds

Where reaction time and thermal budget are critical, 2-Methoxyfuran serves as a highly activated diene for Diels-Alder reactions. Its use enables the efficient construction of oxabicyclic intermediates at lower temperatures or in less time than is possible with furan, providing a key advantage in the synthesis of complex natural products and pharmaceutical building blocks. [1]

Regiocontrolled Synthesis of 5-Substituted Furanoids

For synthetic routes requiring unambiguous functionalization at the furan C5 position, 2-Methoxyfuran is the precursor of choice. Its directed metalation provides a clean and high-yielding pathway to 5-lithio-2-methoxyfuran, avoiding the isomeric mixtures and subsequent purification challenges associated with the metalation of other furan derivatives. [2]

Development of Redox-Active Materials and Polymers

In materials science, the low oxidation potential of 2-Methoxyfuran makes it a suitable monomer for the electrochemical synthesis of novel conductive polymers and redox-active materials. Its electronic properties allow for polymerization under conditions where less-activated furans would be unreactive. [3]

XLogP3

1.4

Boiling Point

110.5 °C

LogP

1.44 (LogP)

UNII

25Y8I1P35T

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

25414-22-6

Wikipedia

2-methoxyfuran
Nawrotek et al. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling. Nature Chemical Biology, doi: 10.1038/s41589-019-0228-3, published online 11 February 2019
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

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